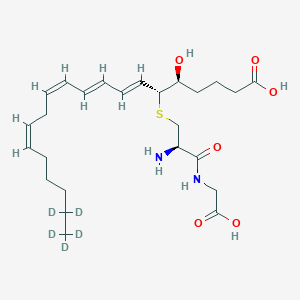
Manganese(2+);phosphenic acid;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese(2+);phosphenic acid;hydrate is a compound that consists of manganese ions, phosphenic acid, and water molecules. This compound is known for its unique chemical properties and its applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of manganese(2+);phosphenic acid;hydrate typically involves the reaction of manganese salts with phosphenic acid under controlled conditions. One common method is the hydrolysis of phosphonates with hydrochloric acid. This process involves using a concentrated hydrochloric acid solution (35–37% in water) at reflux for 1 to 12 hours . The reaction conditions, including temperature and concentration, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical processes. The immersion method is commonly used for processing manganese phosphate coatings. This method includes steps such as degreasing/cleaning, water rinses, pickling in mineral acid, activation, manganese phosphating, and lubrication using oils or emulsion . The manganese phosphating step typically involves immersing the materials in a bath of dilute phosphoric acid at approximately 95°C for about 5–20 minutes.
Chemical Reactions Analysis
Types of Reactions: Manganese(2+);phosphenic acid;hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the manganese-catalyzed degradation of phosphonic acids. This reaction involves the oxidation of complexed manganese(2+) by oxygen to manganese(3+), followed by the oxidation of phosphonate by manganese(3+), yielding stable phosphonic acid breakdown products .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxygen, hydrochloric acid, and other metal ions such as calcium and zinc. The reaction conditions, such as pH and temperature, play a crucial role in determining the reaction outcomes. For example, the presence of other cations like calcium and zinc can slow down the reaction by competing with manganese(2+) for the phosphonate .
Major Products Formed: The major products formed from the reactions of this compound include various phosphonic acid breakdown products. These products are often stable and can be detected using chromatographic methods .
Scientific Research Applications
Manganese(2+);phosphenic acid;hydrate has a wide range of scientific research applications. In chemistry, it is used as a catalyst for the degradation of phosphonic acids . Additionally, this compound is used in the production of manganese phosphate coatings, which are important for corrosion and wear protection in various industries .
Mechanism of Action
The mechanism of action of manganese(2+);phosphenic acid;hydrate involves the oxidation of complexed manganese(2+) by oxygen to manganese(3+), followed by the oxidation of phosphonate by manganese(3+). This process results in the formation of stable phosphonic acid breakdown products . The molecular targets and pathways involved in this mechanism include the interaction of manganese ions with phosphonate molecules and the subsequent oxidation reactions.
Comparison with Similar Compounds
Manganese(2+);phosphenic acid;hydrate can be compared with other similar compounds such as manganese(2+) phosphate and manganese(2+) hydrogen phosphate monohydrate. These compounds share similar chemical properties and applications but differ in their specific structures and reactivity. For example, manganese(2+) phosphate is commonly used in phosphate conversion coatings, while manganese(2+) hydrogen phosphate monohydrate is used in various industrial applications .
List of Similar Compounds:- Manganese(2+) phosphate
- Manganese(2+) hydrogen phosphate monohydrate
- Hydroxyethanebisphosphonic acid (HEDP)
- Ethylenediaminetetramethylenephosphonic acid (EDTMP)
- Diethylenetriaminepentamethylenephosphonic acid (DTPMP)
Properties
IUPAC Name |
manganese(2+);phosphenic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.2HO3P.H2O/c;2*1-4(2)3;/h;2*(H,1,2,3);1H2/q+2;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDCPSSBKYBCGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O[P+](=O)[O-].O[P+](=O)[O-].[Mn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4MnO7P2+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90721217 |
Source


|
| Record name | manganese(2+);phosphenic acid;hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90721217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109135-78-6 |
Source


|
| Record name | manganese(2+);phosphenic acid;hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90721217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
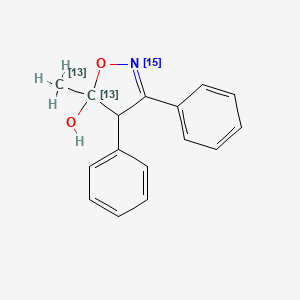
![1-Phenanthrenemethanol,7-ethenyltetradecahydro-8a-hydroxy-1,4a,7-trimethyl-, [1R-(1,4a,4b,7,8a,10a)]-](/img/structure/B564325.png)
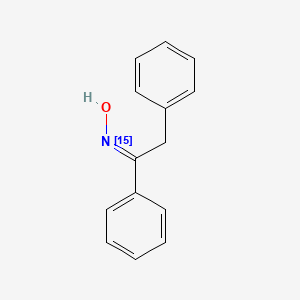
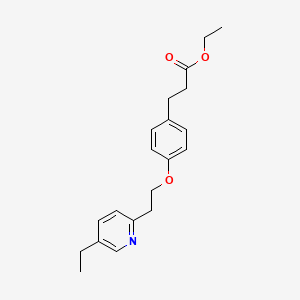
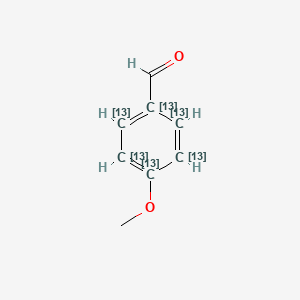
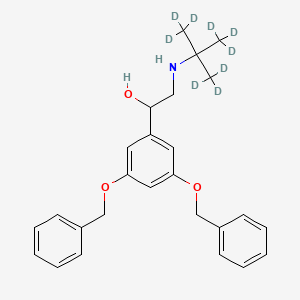
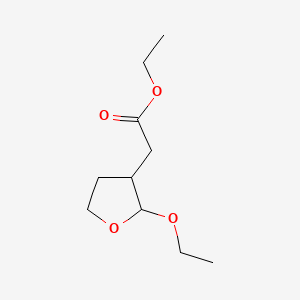
![6-Amino-5-oxohexahydro-5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B564334.png)
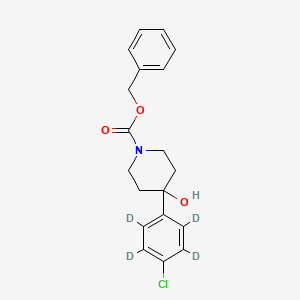

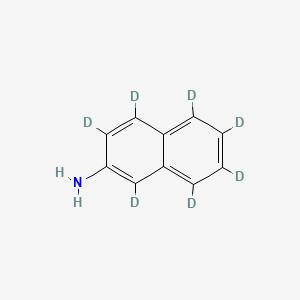
![(2R)-2-amino-3-[2-(2-aminoethyl)-4,5-dihydroxyphenyl]sulfanylpropanoic acid](/img/structure/B564341.png)
![(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B564342.png)
